4,6-二羟基-5-硝基嘧啶

描述

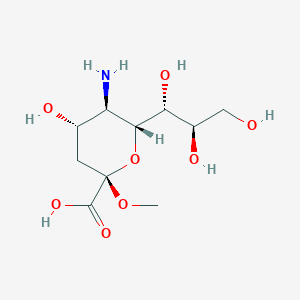

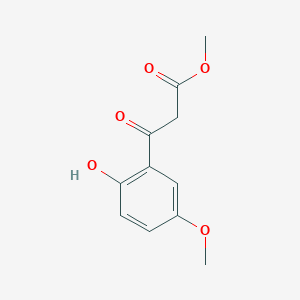

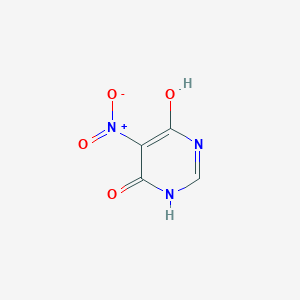

4,6-Dihydroxy-5-nitropyrimidine, also known as 4,6-Dihydroxy-5-nitropyrimidine, is a useful research compound. Its molecular formula is C4H3N3O4 and its molecular weight is 157.08 g/mol. The purity is usually 95%.

The exact mass of the compound 4,6-Dihydroxy-5-nitropyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36909. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,6-Dihydroxy-5-nitropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dihydroxy-5-nitropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

偶氮染料的合成

4,6-二羟基-5-硝基嘧啶已被用于合成新型嘧啶偶氮染料。这些染料是通过4,6-二羟基-2-甲基嘧啶与重氮化的2-氨基噻唑和2-氨基-(6-取代)苯并噻唑之间的重氮偶联反应制备的 .

光谱学研究

该化合物已被用于光谱学研究。研究了溶剂、酸碱和温度对染料吸收光谱的影响 .

纺织工业应用

染料在不同溶剂中的紫外-可见吸收光谱表明,这些染料可能适合在纺织工业中应用 .

胸腺嘧啶磷酸化酶活性抑制剂

4,6-二羟基-5-硝基嘧啶是胸腺嘧啶磷酸化酶活性的抑制剂 .

4-硝基苯酚葡萄糖醛酸化抑制剂

该化合物也是一种有效且选择性的4-硝基苯酚葡萄糖醛酸化的抑制剂 .

重要化合物的先驱

作用机制

Target of Action

The primary targets of 4,6-Dihydroxy-5-nitropyrimidine are thymidine phosphorylase and 4-nitrophenol glucuronidation . Thymidine phosphorylase is an enzyme involved in the metabolism of nucleosides, while 4-nitrophenol glucuronidation is a process that aids in the detoxification and elimination of potentially harmful substances.

Mode of Action

4,6-Dihydroxy-5-nitropyrimidine acts as an inhibitor of both thymidine phosphorylase and 4-nitrophenol glucuronidation . This means it binds to these targets and reduces their activity, thereby influencing the biochemical processes they are involved in.

Biochemical Pathways

The inhibition of thymidine phosphorylase and 4-nitrophenol glucuronidation by 4,6-Dihydroxy-5-nitropyrimidine affects several biochemical pathways. Thymidine phosphorylase plays a crucial role in the pyrimidine salvage pathway , which recycles pyrimidine bases for the synthesis of DNA and RNA. On the other hand, 4-nitrophenol glucuronidation is part of the glucuronidation pathway , a major phase II metabolic pathway involved in the detoxification of a wide range of endogenous and exogenous compounds .

Pharmacokinetics

Its solubility and stability suggest that it may have good bioavailability .

Result of Action

The inhibition of thymidine phosphorylase and 4-nitrophenol glucuronidation by 4,6-Dihydroxy-5-nitropyrimidine can lead to changes at the molecular and cellular levels. For instance, it may affect DNA and RNA synthesis due to its impact on the pyrimidine salvage pathway. It may also influence the body’s ability to detoxify certain substances due to its effect on the glucuronidation pathway .

Action Environment

The action, efficacy, and stability of 4,6-Dihydroxy-5-nitropyrimidine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability, which in turn can influence its bioavailability and activity . .

生化分析

Biochemical Properties

In biochemical reactions, 4,6-Dihydroxy-5-nitropyrimidine interacts with various enzymes and proteins. It is known to inhibit thymidine phosphorylase, an enzyme involved in nucleotide metabolism . Additionally, it selectively inhibits the glucuronidation of 4-nitrophenol, a process catalyzed by the enzyme UDP-glucuronosyltransferase .

Cellular Effects

The effects of 4,6-Dihydroxy-5-nitropyrimidine on cells and cellular processes are complex and multifaceted. By inhibiting thymidine phosphorylase, it can potentially influence DNA synthesis and repair, thereby affecting cell function

Molecular Mechanism

At the molecular level, 4,6-Dihydroxy-5-nitropyrimidine exerts its effects through binding interactions with biomolecules and changes in gene expression. Its inhibitory action on thymidine phosphorylase and 4-nitrophenol glucuronidation suggests that it may bind to these enzymes and alter their activity .

Metabolic Pathways

4,6-Dihydroxy-5-nitropyrimidine is involved in nucleotide metabolism through its inhibition of thymidine phosphorylase

属性

IUPAC Name |

4-hydroxy-5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O4/c8-3-2(7(10)11)4(9)6-1-5-3/h1H,(H2,5,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTLZAVJDRUDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062228 | |

| Record name | 5-Nitropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2164-83-2 | |

| Record name | 6-Hydroxy-5-nitro-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Pyrimidinone, 6-hydroxy-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dihydroxy-5-nitropyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone, 6-hydroxy-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Nitropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitropyrimidine-4,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4,6-Dihydroxy-5-nitropyrimidine interact with its target and what are the downstream effects?

A1: 4,6-Dihydroxy-5-nitropyrimidine acts as a competitive inhibitor of UDPGT enzymes [, ]. UDPGTs are crucial for detoxification processes in many organisms, including parasitic worms like Haemonchus contortus. These enzymes catalyze the transfer of glucuronic acid to a variety of substrates, making them more water-soluble and facilitating their elimination from the body. When 4,6-Dihydroxy-5-nitropyrimidine binds to the active site of UDPGTs, it prevents the binding of the actual substrate, thus inhibiting the detoxification process. In the context of anthelmintic drugs, this inhibition can lead to increased drug efficacy. For example, in the case of naphthalophos, 4,6-Dihydroxy-5-nitropyrimidine synergistically enhances its anthelmintic activity by preventing its detoxification by UDPGTs in H. contortus larvae [].

Q2: What is known about the structure-activity relationship (SAR) of 4,6-Dihydroxy-5-nitropyrimidine and its analogs in the context of UDPGT inhibition?

A2: While specific SAR data for 4,6-Dihydroxy-5-nitropyrimidine and its analogs focusing on UDPGT inhibition isn't extensively discussed in the provided research [, ], we can infer some information. The presence of the pyrimidine ring and the hydroxyl groups likely plays a role in binding to the UDPGT enzyme. Further research exploring modifications to these functional groups would be needed to establish a comprehensive SAR profile. Exploring the activity of similar pyrimidine derivatives, like 5-nitrouracil, which also exhibit inhibitory effects on UDPGTs, could provide valuable insights [].

Q3: Are there any concerns regarding resistance development to 4,6-Dihydroxy-5-nitropyrimidine when used as a synergistic agent with anthelmintics?

A3: While the provided research doesn't specifically address resistance development to 4,6-Dihydroxy-5-nitropyrimidine, it highlights the potential for UDPGT enzymes to act as a resistance mechanism against anthelmintics []. Increased expression or mutations in UDPGTs could potentially reduce the efficacy of 4,6-Dihydroxy-5-nitropyrimidine. Further research is needed to investigate the possibility of resistance development and explore strategies to mitigate it, such as combining 4,6-Dihydroxy-5-nitropyrimidine with other synergistic agents or employing strategies to inhibit the upregulation of UDPGTs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。